molecular formula C17H19N5O3S B2582878 2-(1-methyl-1H-indol-3-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone CAS No. 2034521-86-1

2-(1-methyl-1H-indol-3-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2582878
CAS No.: 2034521-86-1
M. Wt: 373.43
InChI Key: SKIYUGNXVDQSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound integrates a 1-methylindole moiety linked via an ethanone bridge to a 4-methyl-1,2,4-triazole sulfonyl-substituted azetidine ring. The indole core is a privileged scaffold in medicinal chemistry due to its bioactivity, while the triazole and azetidine rings contribute to enhanced metabolic stability and binding affinity in drug design. The sulfonyl group may improve solubility and modulate electronic properties.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-20-8-12(14-5-3-4-6-15(14)20)7-16(23)22-9-13(10-22)26(24,25)17-19-18-11-21(17)2/h3-6,8,11,13H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIYUGNXVDQSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)S(=O)(=O)C4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name/Structure Core Features Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 1-Methylindole, triazole-sulfonyl-azetidine, ethanone ~400 (estimated) Sulfonyl, azetidine, triazole N/A
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thioether, phenylsulfonyl, difluorophenyl Not reported Sulfonyl, triazole, ethanone
1-(1H-Indol-3-yl)-2-(Phenylsulfonyl)ethanone Indole, phenylsulfonyl-ethanone 299.34 Sulfonyl, ethanone
3-Chloro-4-(2-chlorophenyl)azetidin-2-one derivatives Azetidinone, chlorophenyl substituents ~350–400 Azetidinone, halogenated aryl

Key Observations :

  • Compared to azetidinone analogs in , the sulfonyl-triazole substituent in the target compound may reduce electrophilicity, improving metabolic stability.

Q & A

Q. What approaches link structural modifications to bioactivity in SAR studies?

  • Methodology : Synthesize analogs with variations in the indole (e.g., substituents at C5), triazole (e.g., N-methyl vs. H), or sulfonyl groups. Test in parallel assays (e.g., IC50 determination) and analyze trends using QSAR models . Correlate electronic properties (Hammett σ) or steric parameters (Taft) with activity .

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